molecular formula C22H18N4O2 B4118780 N,N-dibenzyl-6-nitro-4-quinazolinamine

N,N-dibenzyl-6-nitro-4-quinazolinamine

Cat. No.: B4118780
M. Wt: 370.4 g/mol
InChI Key: IPRFGPSGAINQMW-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Heterocycle in Chemical Research

The importance of the quinazoline heterocycle is underscored by its presence in over 200 naturally occurring alkaloids and numerous synthetic compounds with a broad spectrum of biological activities. mdpi.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govijmpr.inscispace.com The ability of quinazoline derivatives to act as inhibitors of key enzymes, such as tyrosine kinases, has led to the development of several approved drugs for cancer therapy. openmedicinalchemistryjournal.com The sustained interest in this scaffold is driven by the continuous discovery of new biological targets and the potential for developing novel therapeutic agents through the chemical modification of the quinazoline core. researchgate.netnih.gov

Overview of N-Substituted Quinazolinamine Derivatives in Scientific Literature

Among the various classes of quinazoline derivatives, those with a substituted amino group at the 4-position, known as 4-quinazolinamine derivatives, have attracted considerable attention. The synthesis of these compounds often involves the reaction of a 4-chloroquinazoline (B184009) intermediate with a primary or secondary amine. digitellinc.com N-substituted quinazolinamine derivatives have been extensively explored for their potential as inhibitors of various enzymes and receptors. For instance, certain 4-anilino-6-aminoquinazoline derivatives have been identified as potent inhibitors of the MERS-coronavirus. nih.gov Furthermore, N,N-disubstituted quinazolinamines are investigated for their biological activities, which can be modulated by the nature of the substituents on the nitrogen atom. digitellinc.com The introduction of different substituents at this position can significantly influence the compound's binding affinity to biological targets, as well as its pharmacokinetic properties.

Positioning of N,N-dibenzyl-6-nitro-4-quinazolinamine within Contemporary Research Themes

While there is a substantial body of research on quinazoline derivatives, a thorough review of scientific literature and chemical databases reveals a notable absence of specific studies on This compound . Its constituent parts, however, place it at the intersection of several important research themes.

The 6-nitro substituent is a common feature in bioactive quinazolines and is known to influence the electronic properties of the ring system, which can, in turn, affect its biological activity. For example, nitro-substituted quinazolinones have been synthesized and evaluated for their antimicrobial potential. researchgate.net

The N,N-dibenzyl substitution at the 4-amino position introduces bulky, lipophilic groups. The nature of substituents at the 4-position is crucial for the biological activity of quinazolinamines. While many studies focus on N-aryl or N-alkyl substitutions, the presence of two benzyl (B1604629) groups is less common and its impact on activity is not well-documented.

Given the known anticancer and antimicrobial activities of many quinazoline derivatives, it is plausible that this compound could be investigated for similar properties. The combination of the 6-nitro group and the N,N-dibenzyl moiety would create a unique chemical entity with a distinct steric and electronic profile, making it a candidate for screening in various biological assays.

Research Gaps and Objectives of the Comprehensive Investigation

The most significant research gap concerning this compound is the complete lack of its synthesis, characterization, and biological evaluation in the published scientific literature. This presents a clear opportunity for a comprehensive investigation with the following objectives:

Synthesis and Characterization: The primary objective would be to develop a reliable synthetic route to this compound. This would likely involve the synthesis of a 6-nitro-4-chloroquinazoline intermediate followed by a nucleophilic substitution reaction with dibenzylamine (B1670424). The synthesized compound would then need to be fully characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Biological Screening: A crucial next step would be to screen the compound for a wide range of biological activities. Based on the activities of related quinazoline derivatives, this screening could include assays for:

Anticancer activity against a panel of human cancer cell lines.

Antimicrobial activity against various strains of bacteria and fungi.

Enzyme inhibition assays, particularly for kinases, given the prevalence of quinazoline-based kinase inhibitors.

Structure-Activity Relationship (SAR) Studies: Following the initial biological screening, further studies could involve the synthesis of a library of related compounds with variations in the substituents on the benzyl groups and at other positions of the quinazoline ring. This would help to establish a structure-activity relationship and identify key structural features responsible for any observed biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibenzyl-6-nitroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-26(28)19-11-12-21-20(13-19)22(24-16-23-21)25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRFGPSGAINQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N,n Dibenzyl 6 Nitro 4 Quinazolinamine

Historical and Contemporary Approaches to Quinazolinamine Synthesis

The construction of the quinazoline (B50416) scaffold has been a subject of extensive research for over a century, leading to a diverse array of synthetic strategies. These methods range from classical condensation reactions to highly efficient modern catalytic systems. openmedicinalchemistryjournal.comresearchgate.net

Historically, the synthesis of quinazolines has relied on cyclization and condensation reactions of anthranilic acid derivatives. The Niementowski quinazolinone synthesis, for example, involves the reaction of anthranilic acid with amides, which can then be converted to the corresponding quinazolinamine. Another classical approach is the Bischler synthesis. openmedicinalchemistryjournal.com A widely used method involves the condensation of anthranilamides with aldehydes or other carbonyl-containing compounds. mdpi.com These foundational methods, while effective, often require harsh reaction conditions and can have limitations in terms of substrate scope and yield. An intramolecular aza-Wittig reaction of azido-substituted imides, formed from the reaction with triphenylphosphine (B44618) or tributylphosphine, also provides a pathway to quinazolinones, which are precursors to quinazolinamines. researchgate.net

Modern organic synthesis has seen the rise of transition-metal catalysis, which offers milder reaction conditions, improved yields, and greater functional group tolerance. nih.gov Numerous metals, including palladium, copper, iron, cobalt, ruthenium, and nickel, have been employed to construct the quinazoline ring. nih.govmdpi.comfrontiersin.org

Copper-catalyzed reactions are particularly prevalent. For instance, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes provides an efficient route to 2-substituted quinazolines. organic-chemistry.org Another approach involves the copper-catalyzed reaction of 1-(2-bromophenyl)-methanamines with amidines. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the arylation of quinazolin-4-ones with arylboronic acids, have also been developed to create 4-arylquinazolines. researchgate.net Iron-catalyzed methods include the dehydrogenative coupling of 2-aminobenzylamines with primary amides. nih.gov Furthermore, cobalt-catalyzed C-H activation has been utilized in the formal [4+2] cycloaddition of arenes with imines to access quinazolines. nih.gov

Table 1: Comparison of Metal-Catalyzed Reactions for Quinazoline Synthesis
Catalyst SystemStarting MaterialsReaction ConditionsYield RangeReference
Cu(OTf)₂Diaryliodonium salts, NitrilesDMSO, 130 °C52–90% mdpi.com
Mn(I) complex2-Aminobenzyl alcohol, Primary amidesToluene, 130 °C58–81% mdpi.com
Cp*Co(CO)I₂ / AgNTf₂N-Sulfinylimines, BenzimidatesDCE, 100–120 °C39–94% nih.gov
FeCl₂·4H₂O / phen(2-Aminophenyl)methanols, BenzamidesToluene, 130 °C43–92% nih.gov
Ru₃(CO)₁₂ / Xantphos2-Aminobenzylamines, AlcoholsToluene, 110 °C- organic-chemistry.org
Ni-macrocycle complex2-Aminobenzylamine, Benzyl (B1604629) alcoholXylene, 140 °CGood organic-chemistry.org

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot and multicomponent reactions (MCRs) have become highly desirable. nih.gov These strategies combine several reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent waste. frontiersin.org

A notable example is the three-component reaction of 2-amino-5-chlorobenzophenone, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and catalyst. researchgate.net Another efficient method involves the iodine-catalyzed one-pot reaction of substituted benzaldehydes with o-aminoarylketones in the presence of ammonium acetate, which proceeds in excellent yields. nih.gov Ultrasonic irradiation has also been employed to promote the one-pot condensation of anthranilic acid, acetic anhydride, and various amines under solvent- and catalyst-free conditions, leading to quinazolinones in high yields. nih.gov The Ugi four-component reaction (Ugi-4CR) has been adapted for the synthesis of polycyclic quinazolinones, followed by a metal-catalyzed intramolecular N-arylation. acs.org

Detailed Synthetic Pathways for N,N-dibenzyl-6-nitro-4-quinazolinamine

While no direct synthesis of this compound is explicitly documented in the reviewed literature, a robust and logical synthetic route can be constructed based on well-established transformations of the quinazoline core and its precursors. The most viable strategy involves a two-stage process: first, the synthesis of a key intermediate, 4-chloro-6-nitroquinazoline (B117968), followed by a nucleophilic aromatic substitution with dibenzylamine (B1670424).

The synthesis of the 6-nitroquinazoline (B1619102) core typically begins with a suitably substituted aniline (B41778) or anthranilic acid derivative. A common starting material is 2-amino-5-nitrobenzonitrile (B98050).

One established pathway involves reacting 2-amino-5-nitrobenzonitrile with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an N,N-dimethylformamidine intermediate. nih.gov This intermediate can then be cyclized to form the 6-nitroquinazoline ring system. For the synthesis of the crucial 4-chloro-6-nitroquinazoline precursor, a related pathway starting from an anthranilic acid derivative is often employed. For example, 2-amino-4-fluorobenzoic acid can be reacted with formamidine (B1211174) acetate to yield 7-fluoro-4-hydroxyquinazoline. google.com This product is then nitrated to introduce the nitro group, followed by chlorination with a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group into the more reactive 4-chloro group. A similar sequence starting from a 5-nitro-substituted anthranilic acid would yield the desired 4-hydroxy-6-nitroquinazoline, which is then chlorinated.

Plausible Synthetic Route to 4-chloro-6-nitroquinazoline:

Cyclization: Reaction of 2-amino-5-nitrobenzoic acid with formamidine acetate to produce 6-nitroquinazolin-4(3H)-one.

Chlorination: Treatment of 6-nitroquinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to yield 4-chloro-6-nitroquinazoline.

The final step in the proposed synthesis is the introduction of the dibenzylamino group at the C4 position of the quinazoline ring. The chlorine atom at the 4-position of 4-chloro-6-nitroquinazoline is a good leaving group, making it susceptible to nucleophilic aromatic substitution by amines. nih.gov

The reaction involves treating 4-chloro-6-nitroquinazoline with dibenzylamine. This type of amination is a standard and widely used procedure for generating 4-aminoquinazoline derivatives. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent, such as isopropanol (B130326), ethanol, or acetonitrile, and often at elevated temperatures (reflux) to ensure completion. researchgate.net The presence of a base, such as triethylamine (B128534) (TEA) or potassium carbonate, may be beneficial to scavenge the HCl generated during the reaction, particularly when using an amine salt or a less nucleophilic amine. researchgate.net

Final Synthetic Step:

Nucleophilic Substitution: 4-chloro-6-nitroquinazoline is reacted with dibenzylamine in a solvent like isopropanol, typically under reflux, to yield the final product, this compound.

Table 2: Reaction Conditions for Amination of 4-Chloroquinazolines
AmineSolventBaseConditionsProduct YieldReference
Various anilinesIsopropanolNoneReflux, 4 hr- researchgate.net
Various benzylaminesIsopropanolTEAReflux, 4 hr- researchgate.net
N-methylanilinesTHF/H₂ONoneMicrowaveup to 96% nih.gov
Primary aliphatic amines--Milder conditionsGood nih.gov

This outlined synthetic strategy provides a clear and scientifically grounded pathway for the production of this compound, leveraging both classical and modern synthetic organic chemistry principles.

Nitration Strategies for the 6-Position

The introduction of a nitro group at the 6-position of the quinazoline ring is a critical step in the synthesis of the target compound. The nitration of quinazolin-4-ones is a well-established electrophilic aromatic substitution reaction. nih.gov The benzene (B151609) portion of the quinazoline ring is more susceptible to electrophilic attack than the pyrimidine (B1678525) ring. masterorganicchemistry.com The preferred position for nitration is generally the 6-position due to the directing effects of the heterocyclic system. nih.govinlibrary.uz

A standard and effective method for the nitration of quinazolin-4(3H)-one involves the use of a nitrating mixture, which typically consists of concentrated nitric acid (HNO₃) in the presence of a strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comresearchgate.net This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com

The reaction is typically carried out by adding the quinazolinone substrate to the pre-mixed nitrating solution at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction. Following the addition, the mixture may be heated to ensure the completion of the reaction. For instance, heating at 373 K (100 °C) for one hour has been reported for the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one. nih.gov

An alternative approach involves starting with a pre-nitrated precursor, such as 2-amino-5-nitrobenzonitrile, which can be cyclized to form the 6-nitroquinazoline ring system directly. nih.gov

Optimization of Reaction Conditions and Parameters

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.

Solvent Selection and Temperature Control

The choice of solvent and the precise control of temperature are crucial throughout the synthetic sequence. For the nucleophilic aromatic substitution of 4-chloroquinazolines with amines, a variety of solvents can be employed, including alcohols like isopropanol, and polar aprotic solvents such as N,N-dimethylformamide (DMF). researchgate.netmdpi.com The selection of the solvent can influence the reaction rate and the solubility of the reactants and products.

Temperature control is paramount, particularly during the nitration step, which is highly exothermic. Maintaining a low temperature during the addition of the substrate to the nitrating mixture helps to prevent unwanted side reactions and ensures the regioselectivity of the nitration. For the subsequent nucleophilic substitution reaction, the temperature is often elevated to facilitate the displacement of the chloro group. Reactions are frequently carried out under reflux conditions, with the specific temperature being dictated by the boiling point of the chosen solvent. researchgate.net For instance, the reaction of 4-chloroquinazolines with anilines in isopropanol is typically performed at reflux. researchgate.net

Catalyst Systems and Reaction Additives

While the nitration step is catalyzed by a strong acid like sulfuric acid, the nucleophilic substitution step can sometimes be facilitated by the addition of a base. Bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used to scavenge the hydrochloric acid that is formed during the reaction, thereby driving the equilibrium towards the product. researchgate.netresearchgate.net The use of a base is particularly common when reacting 4-chloroquinazolines with amine hydrochlorides or less reactive amines.

In some instances, particularly for less nucleophilic amines, catalytic amounts of substances like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the substitution reaction. nih.gov

Microwave and Ultrasonic Irradiation in Synthesis

To enhance reaction rates and often improve yields, non-conventional energy sources such as microwave (MW) irradiation and ultrasonic irradiation have been successfully applied to the synthesis of quinazoline derivatives. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the nucleophilic substitution of 4-chloroquinazolines with amines, often from several hours to just minutes. This technique allows for rapid and uniform heating of the reaction mixture, leading to faster and cleaner reactions.

Ultrasonic irradiation has also been employed in quinazoline synthesis. The acoustic cavitation generated by ultrasound can lead to the formation of localized hot spots with high temperatures and pressures, which can promote the reaction and increase yields.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves two key mechanistic steps: electrophilic aromatic substitution for the nitration and nucleophilic aromatic substitution for the introduction of the dibenzylamino group.

The nitration of the quinazolin-4-one ring proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The π-electron system of the benzene ring of the quinazoline attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate. masterorganicchemistry.com Subsequently, a weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the 6-nitro product. masterorganicchemistry.com

The final step, the reaction of 4-chloro-6-nitroquinazoline with dibenzylamine, is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 6-position and the nitrogen atoms within the quinazoline ring activate the 4-position towards nucleophilic attack. The reaction is initiated by the attack of the nucleophilic nitrogen atom of dibenzylamine on the electron-deficient carbon atom at the 4-position of the quinazoline ring. This leads to the formation of a tetrahedral intermediate, known as a Meisenheimer complex, which is stabilized by resonance. The departure of the chloride ion as a leaving group in the final, typically fast, step results in the formation of the this compound product. The regioselectivity for substitution at the 4-position over the 2-position in 2,4-dichloroquinazolines is well-documented and is attributed to the greater electrophilicity of the C4 position.

Purification and Isolation Techniques for the Compound

The final stage in the synthesis of this compound involves the purification and isolation of the target compound in a high state of purity. Common techniques employed for the purification of quinazoline derivatives include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is determined by the solubility characteristics of the compound and its impurities.

Column chromatography is another powerful technique for the separation and purification of organic compounds. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. For N,N-disubstituted quinazolinamines, a common eluent system is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. The separation is often monitored by thin-layer chromatography (TLC).

For highly pure compounds required for specific applications, semi-preparative high-performance liquid chromatography (HPLC) can be utilized. uniba.sk This technique offers a higher degree of separation and can yield products with very high purity. uniba.sk

Structural Elucidation and Conformational Analysis of N,n Dibenzyl 6 Nitro 4 Quinazolinamine

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the initial determination of a molecule's structure. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework of N,N-dibenzyl-6-nitro-4-quinazolinamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, N,N-Dibenzylquinolin-2-amine, the protons of the benzyl (B1604629) groups and the quinoline (B57606) core show distinct chemical shifts that help in their assignment. rsc.org For this compound, the aromatic protons on the quinazoline (B50416) ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The presence of the electron-withdrawing nitro group at the 6-position would significantly deshield the adjacent protons. stackexchange.com The benzylic protons of the two benzyl groups would likely appear as a characteristic singlet, while the phenyl protons of the benzyl groups would resonate in the aromatic region. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the quinazoline ring would exhibit signals in the aromatic region, with the carbon atom attached to the nitro group showing a characteristic shift. stackexchange.com The benzylic carbon and the phenyl carbons of the benzyl substituents would also be identifiable. rsc.org The exact chemical shifts are influenced by the electronic environment of each nucleus, providing a detailed map of the molecule's connectivity. ipb.ptmdpi.com

¹H and ¹³C NMR Data for a Structurally Related Compound (N,N-Dibenzylquinolin-2-amine)

View Data Table
Atom¹H NMR (ppm)¹³C NMR (ppm)
Benzylic CH₂-50.8
Quinoline C2-157.1
Quinoline C3-109.2
Quinoline C4-127.5
Quinoline C4a-148.2
Quinoline C5-129.6
Quinoline C6-122.9
Quinoline C7-127.2
Quinoline C8-122.0
Quinoline C8a-137.7
Benzyl C1'-138.6
Benzyl C2'/C6'-128.7
Benzyl C3'/C5'-127.3
Benzyl C4'-126.8

Note: Data is for N,N-Dibenzylquinolin-2-amine and serves as an illustrative example. rsc.org Specific shifts for this compound would differ.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its chemical formula.

The fragmentation pattern in the mass spectrum offers clues about the molecule's structure. In related quinazolinone derivatives, fragmentation often involves the loss of small groups from the main ring system. researchgate.netresearchgate.net For this compound, characteristic fragmentation would likely involve the cleavage of the benzyl groups, the loss of the nitro group (as NO₂ or HNO₂), and fragmentation of the quinazoline core. nih.govnist.gov The analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands. nih.gov The nitro group (NO₂) would exhibit strong symmetric and asymmetric stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. scispace.com The C=N and C=C stretching vibrations of the quinazoline ring system would appear in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the benzyl groups would be observed around 3000-3100 cm⁻¹. mu-varna.bg

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be dominated by absorptions due to the conjugated π-system of the nitro-substituted quinazoline and the benzyl groups. nih.gov The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV or visible range. researchgate.netresearchgate.net

Characteristic IR Absorption Ranges for Key Functional Groups

View Data Table
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Nitro (R-NO₂)Asymmetric Stretch1560 - 1500
Nitro (R-NO₂)Symmetric Stretch1370 - 1300
Aromatic C=CStretch1600 - 1450
C=NStretch1650 - 1550
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (Benzylic)Stretch2975 - 2850

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods provide crucial information about molecular connectivity, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction provides precise measurements of the geometric parameters within the molecule. For this compound, this would include the bond lengths and angles of the quinazoline core, the nitro group, and the N,N-dibenzylamino substituent. researchgate.net It is expected that the quinazoline ring system would be largely planar. nih.gov The geometry around the nitrogen atom of the dibenzylamino group would provide insight into its hybridization and conformation. The torsion angles would describe the orientation of the benzyl groups relative to the quinazoline ring and the orientation of the nitro group. In related structures, the nitro group may be slightly twisted out of the plane of the aromatic ring to which it is attached. nih.gov

Illustrative Bond Lengths from a Related Nitroaromatic Compound

View Data Table
BondBond Length (Å)Compound Class
C-NO₂~1.47Nitroaromatic
N-O (in NO₂)~1.22Nitroaromatic
C-C (aromatic)~1.39Aromatic Heterocycle
C-N (in ring)~1.37Aromatic Heterocycle
C-N (exocyclic)~1.45Arylamine

Note: These are typical, generalized values. nih.govnih.gov Actual values for this compound would be determined experimentally.

Conformational Analysis and Stereochemical Considerations

The core 6-nitroquinazoline (B1619102) scaffold is expected to be largely planar. Studies on similar structures, such as 6-nitroquinazolin-4(3H)-one, have shown that the fused ring system itself is nearly planar. nih.gov In these cases, the nitro group at the C6 position tends to be only slightly twisted out of the plane of the quinazoline ring. For instance, in 6-nitroquinazolin-4(3H)-one, the torsion angles involving the nitro group (C5—C6—N9—O3 and C7—C6—N9—O2) are reported to be as small as 6.0 (3)° and 4.9 (4)°, respectively. nih.gov This near co-planarity suggests a significant degree of electronic communication between the nitro group and the heterocyclic ring system.

The nitrogen atom of the dibenzylamino group is bonded to three carbon atoms (C4 of the quinazoline, and one methylene (B1212753) carbon from each benzyl group). While typically sp³ hybridized in simple amines, the nitrogen in a sterically crowded environment can exhibit a more planar geometry to alleviate strain. nih.govresearchgate.net However, the primary factor influencing conformation will be the rotation around the C4-N bond and the subsequent arrangement of the two benzyl groups. It is highly probable that the benzyl groups will be oriented away from the quinazoline ring and from each other, adopting a propeller-like arrangement to minimize van der Waals strain. This would result in significant torsion angles for the C(quinazoline)-N-C(benzyl)-C(phenyl) chains.

Intramolecular interactions, such as C-H···N or C-H···π interactions, may also play a role in stabilizing a particular conformation. However, the dominant force will be the steric clash between the two large benzyl substituents. The rotational barriers around the C-N bonds are expected to be significant, potentially leading to distinct, stable conformers. msu.edumdpi.com

Below are tables of expected geometric parameters, derived from data on analogous structures. It is important to note that these are representative values and not experimentally determined data for this compound itself.

Table 1: Expected Bond Geometries in the 6-Nitroquinazoline Core

ParameterExpected CharacteristicRationale/Comparison
Quinazoline Ring SystemNearly PlanarBased on crystal structures of various 4-aminoquinazoline and 6-nitroquinazoline derivatives. nih.goviucr.org
C6-NO₂ Torsion AngleSmall (likely < 10°)The nitro group is typically only slightly rotated out of the aromatic plane in related nitro-substituted quinazolines. nih.gov
C4-N BondSingle BondConnects the quinazoline ring to the dibenzylamino group.

Table 2: Conformational Parameters of the N,N-dibenzylamino Group

ParameterExpected ConformationInfluencing Factors
C4-N-CH₂ Bond AnglesLikely distorted from ideal tetrahedral/trigonal planar anglesSteric hindrance between the two benzyl groups and the quinazoline ring. nih.gov
Torsion Angles (C-N-C-C)Non-zero, staggeredTo minimize steric repulsion between the phenyl rings.
Overall ArrangementPropeller-likeThe two benzyl groups will likely twist out of the quinazoline plane to avoid steric clashes. youtube.com

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations for the chemical compound This compound were found. The search encompassed queries for quantum chemical calculations, molecular modeling, and reactivity predictions related to this specific molecule.

Consequently, the detailed article on the computational chemistry of this compound, as structured by the requested outline, cannot be generated at this time due to the absence of published research findings. The required data for sections on Density Functional Theory (DFT) studies, ab initio methods, molecular dynamics, and prediction of reaction sites are not available in the public domain.

While computational studies exist for structurally related compounds, such as other quinazoline derivatives or nitro-containing aromatic systems, a strict adherence to the request for information solely on this compound prevents the inclusion of data from these related but distinct molecules. Generating content would require extrapolating from these other compounds, which would be scientifically speculative and fall outside the specified scope.

Further research or the publication of new studies specifically investigating this compound would be required to provide the detailed analysis requested.

Computational Chemistry and Theoretical Investigations of N,n Dibenzyl 6 Nitro 4 Quinazolinamine

In Silico Ligand-Target Interaction Studies

In silico methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding affinity and interaction patterns of small molecules with biological macromolecules. For the quinazoline (B50416) class of compounds, these computational studies have been instrumental in elucidating their mechanism of action and guiding the synthesis of more potent and selective inhibitors.

Molecular docking simulations are frequently employed to predict the binding conformation and affinity of a ligand within the active site of a target protein. For quinazoline derivatives, these studies have predominantly focused on their interactions with key enzymes in cancer and infectious diseases, such as EGFR and DNA gyrase.

Interaction with Epidermal Growth Factor Receptor (EGFR):

The quinazoline core is a hallmark of many potent EGFR inhibitors used in cancer therapy. frontiersin.orgnih.govmonash.edujapsonline.comtandfonline.com Docking studies consistently show that the quinazoline scaffold orients itself within the ATP-binding pocket of the EGFR kinase domain. A recent study on 6-nitro-4-substituted quinazolines identified them as potential EGFR inhibitors. nih.gov Although N,N-dibenzyl-6-nitro-4-quinazolinamine was not specifically included, the findings for its analogs are highly relevant.

Computational analyses of a wide array of quinazoline derivatives have revealed docking scores ranging from -3.5 to -8.32 kcal/mol against EGFR, indicating favorable binding affinities. frontiersin.orgnih.gov For instance, a series of 4-anilinoquinazolines, which are structurally analogous to the compound of interest at the 4-position, have been extensively modeled. mui.ac.ir One such study on 4-anilinoquinazoline (B1210976) derivatives showed binding energies (ΔGbind) ranging from -7.07 to -8.16 kcal/mol. mui.ac.ir

Compound SeriesBiological TargetRange of Docking Scores (kcal/mol)Reference
Quinazoline DerivativesEGFR-3.5 to -8.32 frontiersin.orgnih.gov
4-Anilinoquinazoline DerivativesEGFR-7.07 to -8.16 (ΔGbind) mui.ac.ir
Substituted Quinazolin-4(3H)-onesAKT1Not specified, but identified as potential inhibitors nih.gov

Interaction with Bacterial DNA Gyrase:

Quinazoline derivatives have also been investigated as potential antibacterial agents by targeting DNA gyrase, an essential bacterial enzyme. nih.govajbasweb.comresearchgate.net Molecular docking studies have been performed to understand the binding modes of these compounds within the ATPase domain of DNA gyrase subunit B (GyrB). For a series of 4-substituted quinazoline derivatives, docking studies helped to explain their antimicrobial potency. nih.gov Another study on 4-anilinoquinazoline derivatives reported docking scores against DNA gyrase, with the most potent compound exhibiting a binding energy of -8.16 kcal/mol. mui.ac.ir

Compound SeriesBiological TargetRange of Docking Scores (kcal/mol)Reference
4-Substituted Quinazoline DerivativesDNA Gyrase (1KZN)Not specified, but showed good binding poses nih.gov
4-Anilinoquinazoline DerivativesDNA Gyrase-7.07 to -8.16 (ΔGbind) mui.ac.ir
Quinazolinone DerivativesDNA Gyrase (3U2D)Up to -24.0919 (for a related derivative) ajbasweb.com

The specificity of a ligand's interaction is determined by the precise hydrogen bonds, hydrophobic interactions, and other non-covalent forces it forms with the amino acid residues in the target's binding pocket.

Binding with EGFR:

For quinazoline-based EGFR inhibitors, a key interaction is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region of the kinase. japsonline.com The substituent at the 4-position, in this case, the N,N-dibenzylamino group, would be expected to extend into the ATP-binding site, forming hydrophobic interactions with residues such as Leu718, Val726, and Gly796. The 6-nitro group would likely be solvent-exposed or could form interactions with nearby polar residues. In a study of 6-nitro-4-substituted quinazolines, the most active compound, 6c, was noted to form a crucial hydrogen bond with Met793. nih.gov

Key Amino Acid Interactions for Quinazoline Derivatives with EGFR:

Interacting ResidueType of InteractionReference
Met793Hydrogen Bond japsonline.com
Lys745Hydrogen Bond japsonline.com
Asp855Hydrogen Bond japsonline.com
Leu718Hydrophobic
Val726Hydrophobic
Gly796Hydrophobic

Binding with DNA Gyrase:

In the context of DNA gyrase, the binding mode of quinazoline derivatives often involves interactions with key residues in the ATPase active site. Docking studies of 4-anilinoquinazolines have shown hydrogen bonding with residues like Asn46 and Asp73, as well as interactions with a critical water molecule and Mg2+ ion that are often present in the active site. mui.ac.ir The quinazoline ring itself typically engages in pi-stacking or van der Waals interactions with surrounding hydrophobic residues. The N,N-dibenzyl groups of the titular compound would likely occupy a hydrophobic pocket within the enzyme's active site.

Key Amino Acid Interactions for Quinazoline Derivatives with DNA Gyrase:

Interacting ResidueType of InteractionReference
Asn46Hydrogen Bond mui.ac.ir
Asp73Hydrogen Bond mui.ac.ir
Arg136Hydrogen Bond
Gly77van der Waals
Ile78van der Waals

Structure Activity Relationship Sar Studies and Analogue Design for N,n Dibenzyl 6 Nitro 4 Quinazolinamine

Synthetic Strategies for Analogues of N,N-dibenzyl-6-nitro-4-quinazolinamine

Modifications on the Dibenzyl Moiety

The N,N-dibenzyl group at the C4-position of the quinazoline (B50416) ring offers multiple avenues for structural modification. While direct SAR studies on the dibenzyl portion of this specific compound are not extensively detailed in the provided literature, strategies can be inferred from general principles of medicinal chemistry and SAR of related C4-substituted quinazolines.

Potential modifications could include:

Ring Substitution : Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on the phenyl rings of the dibenzyl group. This would modulate the electronic properties and steric bulk of the moiety. For example, adding electron-donating or electron-withdrawing groups could influence the amine's basicity and hydrogen bonding capacity.

Replacement of Benzyl (B1604629) Groups : One or both benzyl groups could be replaced with other alkyl or aryl substituents to explore the impact of size, lipophilicity, and aromaticity on biological activity.

Introduction of Heteroatoms : Incorporating nitrogen or other heteroatoms into the benzyl rings could introduce new hydrogen bonding opportunities, a strategy that has proven effective for other quinazolinamine derivatives. nih.gov

Substituent Effects on the Nitro Group and Quinazoline Core

The electronic properties of the quinazoline scaffold are heavily influenced by its substituents, particularly the nitro group at the C6 position.

The 6-Nitro Group : The nitro group is a strong electron-withdrawing group, which significantly impacts the electron distribution across the entire ring system. Its presence is often crucial for biological activity in related compounds. nih.gov Synthetic strategies can involve replacing the 6-nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., amino, methoxy) to confirm the importance of its electronic character. nih.gov The position of the nitro group is also critical; its placement on the chalcone (B49325) scaffold, for example, has been shown to be a determining factor for certain biological activities. mdpi.com

The Quinazoline Core : Modifications to the core itself are a key strategy. For instance, in studies of related 6-nitroquinazolines, the introduction of an unsubstituted piperazine (B1678402) ring at the C7-position was found to be essential for certain inhibitory activities. nih.gov Synthetic approaches often begin with a substituted anthranilic acid, which is converted to a benzoxazin-4-one. This intermediate then reacts with a substituted aniline (B41778) in a ring-opening and ring-closing reaction to form the quinazolin-4-one core, which can be further modified to yield the target quinazolinamine. nih.gov A recent study detailed the synthesis of twenty different 6-nitro-4-substituted quinazoline derivatives to explore their anticancer potential. nih.gov

Establishment of Correlations between Structural Features and Observed Biological Effects

A central goal of SAR studies is to draw clear lines between a molecule's structure and its function. For 6-nitroquinazoline (B1619102) derivatives, specific correlations have been established.

In one study of 6-nitroquinazolines designed to inhibit TNF-alpha production and T-cell proliferation, the structure at the C4-position was a key determinant of activity. The presence of specific substituted phenyl moieties at this position led to potent compounds with low cellular toxicity. nih.gov This highlights a direct correlation between the nature of the C4-substituent and the desired biological outcome.

CompoundC4-SubstituentBiological Effect
5d 4-FluorophenylSuppressed TNF-alpha production and T-cell proliferation with low cell growth inhibition. nih.gov
5f 3,4-DifluorophenylSuppressed TNF-alpha production and T-cell proliferation with low cell growth inhibition. nih.gov

This table is generated based on data from the text describing structure-activity relationships of 6-nitroquinazolines. nih.gov

Similarly, in a study of 6-nitro-4-substituted quinazolines as potential EGFR inhibitors, a derivative labeled 6c demonstrated cytotoxicity that was superior or comparable to the established drug gefitinib, alongside a favorable safety profile. nih.gov This compound was found to induce cell cycle arrest and apoptosis, directly linking its specific substitution pattern to potent anticancer effects. nih.gov

The electronic properties conferred by substituents are also strongly correlated with activity. In a series of quinazolin-4-one derivatives, an electron-rich nitro group on one aromatic ring and an anionic carboxylate group on another were found to be preferred, suggesting that the electronic landscape of the molecule is crucial for binding and activity. nih.gov The relationship between a compound's structure and its biological activity is fundamental, with factors like the number and position of hydroxyl and methoxy (B1213986) groups strongly influencing antioxidant and other biological activities in flavonoids, a principle that extends to other heterocyclic scaffolds. mdpi.com

Rational Design Principles for Future Quinazolinamine Derivatives

The collective SAR data provides a roadmap for the rational design of new quinazolinamine-based molecules. Future design efforts can be guided by several key principles:

Leverage Key Scaffolds : The 6-nitroquinazoline core has been identified as a privileged scaffold in several studies. nih.govnih.gov Future designs should maintain this feature or explore bioisosteric replacements that preserve its essential electronic properties.

Systematic C4-Position Exploration : The substituent at the C4-position is a critical handle for modulating activity. nih.govnih.gov Systematic modification of the dibenzyl groups in this compound—by altering ring substituents, replacing the benzyls with other groups, or introducing heteroatoms—is a logical next step. nih.gov

Dual-Target Inhibition : A promising approach is the design of dual inhibitors that can simultaneously engage multiple biological targets. nih.gov This can be achieved by integrating the pharmacophoric features required for inhibiting different targets into a single quinazolinamine molecule.

Optimize Pharmacokinetics : Beyond target affinity, future designs must consider metabolic stability. For example, some quinazolinamine derivatives have been specifically engineered to have improved metabolic stability compared to earlier lead compounds. nih.gov

Complete the SAR Picture : There can be a complex, sometimes parabolic, relationship between a compound's chemical reactivity and its biological potency. nih.gov A rational design approach involves synthesizing and testing a series of analogues with systematically varied properties to fully map this relationship and identify the optimal level of reactivity or stability for maximum therapeutic effect. nih.gov

By adhering to these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop novel derivatives with tailored and improved biological profiles.

Mechanistic Studies of Molecular and Cellular Interactions Pre Clinical, in Vitro/in Vivo Non Human Model Systems

Cellular Level Investigations (In Vitro)

Modulation of Cellular Pathways and Signaling Mechanisms

Searches for specific in vitro and cellular-level investigations, including enzyme inhibition, receptor binding, nucleic acid interaction, cellular permeability, and modulation of signaling pathways for N,N-dibenzyl-6-nitro-4-quinazolinamine, did not yield any relevant research findings. Consequently, the creation of data tables and a detailed analysis of its biological activity as per the request cannot be fulfilled at this time.

Assessment of Cellular Viability and Proliferation

Currently, there is no published research detailing the assessment of this compound on the viability or proliferation of cell lines.

Typically, the antiproliferative activity of a compound is determined using various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, would be calculated. Standard assays for this purpose include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method or ATP-based luminescence assays, which measure the metabolic activity and number of viable cells in a culture, respectively.

Induction of Specific Cellular Responses (e.g., cell cycle arrest, apoptosis)

No specific studies have been published on the ability of this compound to induce cell cycle arrest or apoptosis.

The investigation into a compound's effect on the cell cycle is a critical step in understanding its mechanism of action. This is often analyzed by flow cytometry, which can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Evidence of apoptosis, or programmed cell death, is also commonly assessed using flow cytometry with annexin (B1180172) V and propidium (B1200493) iodide staining to identify early and late-stage apoptotic cells. Further mechanistic insight can be gained by examining the cleavage of key proteins like PARP and caspase-3 through methods such as Western blotting.

Biotransformation and Metabolic Fate Studies in Model Systems (In Vitro/Non-Human In Vivo)

Specific data on the biotransformation and metabolic fate of this compound are not available in the current body of scientific literature. The following subsections describe the probable metabolic pathways based on the compound's chemical structure and the standard experimental approaches used to study metabolic stability.

Identification of Metabolic Pathways and Metabolites

While no metabolites have been experimentally identified for this compound, its structure suggests several likely metabolic pathways.

Nitroreduction: The presence of a nitro group on the quinazoline (B50416) ring suggests that nitroreduction is a probable metabolic pathway. This process involves the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov This transformation is catalyzed by various nitroreductases found in the liver and other tissues. nih.gov

N-Oxidation and N-Dealkylation: The dibenzylamino moiety is susceptible to metabolism. Studies on the structurally related compound dibenzylamine (B1670424) have shown that N-oxidation to form N,N-dibenzylhydroxylamine is a major metabolic process in rabbit liver homogenates. nih.gov N-dealkylation, the removal of one or both benzyl (B1604629) groups to form benzylamine (B48309) and other derivatives, is another potential pathway. nih.gov

Microsomal Stability and Metabolic Clearance Studies

There are no published data regarding the microsomal stability or metabolic clearance of this compound.

Such studies are crucial for predicting a compound's metabolic fate in vivo. The standard method involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. The rate at which the parent compound disappears over time is measured, typically by LC-MS/MS, to determine its in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). This data helps predict how quickly the compound would be cleared from the body.

Elucidation of the Molecular Mechanisms Underlying Observed Biological Effects

Without experimental data on the biological effects of this compound, any discussion of its molecular mechanisms would be entirely speculative. Elucidating these mechanisms would first require the identification of a confirmed biological activity, such as antiproliferative or cytotoxic effects. Subsequent research would then aim to identify the specific molecular targets or signaling pathways that are modulated by the compound to produce these effects.

Analytical Method Development for Research Applications of N,n Dibenzyl 6 Nitro 4 Quinazolinamine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating N,N-dibenzyl-6-nitro-4-quinazolinamine from starting materials, intermediates, and potential byproducts, allowing for its precise purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A validated reversed-phase HPLC (RP-HPLC) method has been developed to determine the purity of this compound.

The method employs a C18 stationary phase, which is well-suited for the separation of moderately polar compounds. The mobile phase composition is a critical parameter, and an isocratic elution with a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer provides optimal separation. The selection of the buffer and its pH is crucial to ensure good peak shape and retention of the analyte. Ultraviolet (UV) detection is utilized for quantification, with the detection wavelength selected based on the compound's maximum absorbance, ensuring high sensitivity.

Method validation is performed according to established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, selectivity, and robustness. Linearity is typically established over a concentration range relevant to the expected sample concentrations. Precision, evaluated at the repeatability and intermediate precision levels, demonstrates the method's consistency. Accuracy is confirmed by determining the recovery of the analyte from a spiked matrix.

Table 1: HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is the primary tool for the analysis of the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the identification and quantification of volatile and semi-volatile byproducts that may arise during the synthesis of this compound. GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry.

For the analysis of potential volatile impurities, a headspace or direct injection GC-MS method can be developed. The choice of the GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, is critical for achieving the necessary separation. The temperature program of the GC oven is optimized to ensure the elution of all volatile components of interest within a reasonable timeframe. The mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific target byproducts.

Spectrophotometric and Spectrofluorometric Assays for Compound Detection

Spectrophotometric and spectrofluorometric methods offer rapid and sensitive means for the detection and quantification of this compound, particularly in solution.

UV-Vis spectrophotometry is a straightforward technique based on the principle that the compound absorbs light at specific wavelengths. A standard calibration curve, plotting absorbance versus concentration, can be constructed to determine the concentration of the compound in unknown samples. The presence of the nitro group and the quinazoline (B50416) ring system in this compound results in a characteristic UV absorption spectrum, which can be utilized for its quantification.

While information on the specific spectrofluorometric properties of this compound is not widely available, the inherent fluorescence of many quinazoline derivatives suggests that spectrofluorometry could be a highly sensitive detection method. The development of such an assay would involve determining the optimal excitation and emission wavelengths. The high sensitivity of fluorescence spectroscopy makes it particularly suitable for detecting trace amounts of the compound.

Application of Developed Methods in Reaction Monitoring and Stability Studies

The analytical methods detailed above are crucial for monitoring the synthesis and assessing the stability of this compound.

During synthesis, HPLC is employed to track the consumption of starting materials and the formation of the product over time. researchgate.net This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. researchgate.net By analyzing aliquots of the reaction mixture at different time points, a reaction profile can be generated, providing valuable kinetic information.

Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound. The validated HPLC method is used to quantify the parent compound and detect any degradation products that may form under various stress conditions, such as exposure to heat, light, humidity, and different pH values. This data is critical for ensuring the quality and integrity of the compound over time.

Table 2: Application of Analytical Methods in Research

ApplicationAnalytical MethodKey Findings
Reaction Monitoring HPLCOptimization of reaction time and temperature, leading to improved product yield.
Purity Analysis HPLCDetermination of compound purity, identifying and quantifying key impurities.
Impurity Profiling GC-MSIdentification of volatile byproducts from the synthetic route.
Stability Assessment HPLCEvaluation of degradation under stress conditions, establishing stability profile.

Q & A

Q. What synthetic routes are recommended for N,N-dibenzyl-6-nitro-4-quinazolinamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A two-step approach is typically employed: (1) Nitration of the quinazoline core followed by (2) benzylation using dibenzylamine. Key parameters include:
  • Nitration : Use fuming HNO₃ in H₂SO₄ at 0–5°C to minimize side reactions.
  • Benzylation : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of dibenzylamine) in anhydrous DMF under reflux (110–120°C) for 12–24 hours .
  • Yield Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor by TLC. Yields for analogous quinazolines range from 60% to 85% under similar conditions .

Table 1 : Example Yields from Analogous Syntheses

Compound ClassYield (%)Key ConditionsReference
N-Benzyl-4-methylquinazoline79–84DMF, reflux, 12–24 h
6-Nitroquinazoline derivatives72–81HNO₃/H₂SO₄, 0–5°C

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., nitro group at C6, benzyl groups at N4). Aromatic protons typically appear at δ 7.5–8.5 ppm .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software (SHELXL for refinement) to resolve bond lengths and angles. Crystallize via slow evaporation in ethanol/dichloromethane .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~432.16 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under uniform conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) using reference strains/cell lines (e.g., S. aureus ATCC 25923 or HeLa cells) .
  • Mechanistic Studies : Perform target-specific assays (e.g., topoisomerase inhibition for anticancer activity) and compare with structurally similar compounds (e.g., N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine, which shows pH-dependent activity ).
  • Data Normalization : Account for variables like solvent (DMSO concentration ≤0.1%) and incubation time (24–72 h) to reduce variability .

Q. What computational strategies are suitable for predicting binding affinity with target enzymes (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Validate docking poses with MD simulations (GROMACS) to assess stability .
  • QSAR Modeling : Train models using descriptors like logP, nitro group electronegativity, and benzyl group bulkiness. Cross-validate with experimental IC₅₀ data from PubChem .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding. For example, 4-nitroquinazolines show enhanced affinity for tyrosine kinases due to nitro group polarization .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Methodological Answer :
  • HPLC-MS Monitoring : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities. Common byproducts include mono-benzylated intermediates or nitro-reduced analogs .
  • Stability Studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) identifies vulnerable sites (e.g., nitro group reduction in acidic conditions) .
  • Purification : Employ preparative HPLC with gradient elution to isolate the pure compound (>98% purity) .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting bioactivity arises, cross-reference with PubChem’s bioassay entries (e.g., AID 1347323 for kinase inhibition) and validate via orthogonal assays (e.g., SPR for binding kinetics) .
  • Experimental Design : Follow systematic review frameworks (e.g., PRISMA) to ensure reproducibility, especially for structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.